molecular formula C14H19N3O5 B5569787 (4,5-Dimethoxy-2-nitrophenyl)(4-methylpiperazin-1-yl)methanone

(4,5-Dimethoxy-2-nitrophenyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B5569787
M. Wt: 309.32 g/mol
InChI Key: WAEUVRZMRAKEHL-UHFFFAOYSA-N
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Description

(4,5-Dimethoxy-2-nitrophenyl)(4-methylpiperazin-1-yl)methanone is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a dimethoxy-nitrophenyl group and a methylpiperazinyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dimethoxy-2-nitrophenyl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with 4-methylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dimethoxy-2-nitrophenyl)(4-methylpiperazin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and carbonyl derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro and carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4,5-Dimethoxy-2-nitrophenyl)(4-methylpiperazin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (4,5-Dimethoxy-2-nitrophenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitrophenyl group may participate in redox reactions, while the piperazinyl group can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,5-Dimethoxy-2-nitrophenyl)(4-methylpiperazin-1-yl)methanone is unique due to the combination of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both dimethoxy and nitro groups on the phenyl ring, along with the piperazinyl group, makes it a versatile compound for various applications.

Properties

IUPAC Name

(4,5-dimethoxy-2-nitrophenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5/c1-15-4-6-16(7-5-15)14(18)10-8-12(21-2)13(22-3)9-11(10)17(19)20/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEUVRZMRAKEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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